Presence of the 6-Amino Group Enables Distinct Derivatization Pathways Compared to the Unsubstituted Core
The 6-amino substituent on 6-Amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one (CAS 1410782-55-6) provides a reactive handle for acylation, alkylation, and diazotization reactions, which is absent in the core scaffold 3-methyl-1,2,3,4-tetrahydroquinazolin-2-one (CAS 24365-65-9) . This functional group enables the generation of a focused library of C6-substituted derivatives, a synthetic avenue that is precluded when using the unsubstituted analog. The presence of the amino group also significantly alters the electronic distribution of the aromatic ring, as predicted by Hammett constants (σₚ for NH₂ = -0.66 vs. σₚ for H = 0.00), directly impacting the reactivity in electrophilic aromatic substitution reactions [1].
| Evidence Dimension | Synthetic Versatility / Reactive Handle |
|---|---|
| Target Compound Data | Possesses a reactive 6-amino group for further functionalization. |
| Comparator Or Baseline | 3-methyl-1,2,3,4-tetrahydroquinazolin-2-one (CAS 24365-65-9) lacks a reactive group on the phenyl ring. |
| Quantified Difference | Qualitative difference: reactive handle present vs. absent; predicted Hammett σₚ difference of -0.66. |
| Conditions | Chemical structure analysis and predicted physicochemical parameters. |
Why This Matters
This difference is critical for procurement as it dictates the choice of starting material for synthesizing more complex, C6-functionalized tetrahydroquinazolinone derivatives, directly impacting project timelines and chemical space exploration.
- [1] Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. View Source
